molecular formula C24H31N3O7 B1675759 d-麦角酸二乙酰胺酒石酸盐 CAS No. 32426-57-6

d-麦角酸二乙酰胺酒石酸盐

货号 B1675759
CAS 编号: 32426-57-6
分子量: 473.5 g/mol
InChI 键: HQMPRARIZOUKRO-KEZWHQCISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Lysergic acid diethylamide bitartrate, also known as Lysergide d-tartrate, is an investigational new drug that was granted breakthrough therapy status for the treatment of Generalized Anxiety Disorder by the FDA in March 2024 . It is a salt of lysergide and is synthetically made from lysergic acid, which is found in ergot, a fungus that grows on rye and other grains .


Synthesis Analysis

Lysergic acid, the common part of ergot alkaloids, is biosynthetically derived from L-tryptophan . The total synthesis of lysergic acid includes methods through Woodward, Hendrickson, and Szantay intermediates and Heck coupling methods . LSD was first synthesized by Swiss chemist Albert Hoffman in 1938 during his time at Sandoz under Professor Arthur Stoll .


Molecular Structure Analysis

The molecular structure of d-Lysergic acid diethylamide bitartrate is complex. It has two stereocenters at positions C5 and C8, and the overall shape bestowed on the scaffold by these stereocenters is of critical importance to LSD’s biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of d-Lysergic acid diethylamide bitartrate are complex. The work of Liu and Jia, from 2011, shows a method of obtaining (+)-lysergic acid in which the starting material is the ®-derivative of indole 164, as a result of the D ring closing reaction in the double-bond metathesis reaction, followed by the intramolecular Heck reaction .


Physical And Chemical Properties Analysis

D-Lysergic acid diethylamide bitartrate is a small molecule . It is water-soluble and typically stabilized in a solution as its tartrate salt . Its chemical formula is C20H25N3O and its molecular weight is 473.52 .

科学研究应用

1. 精神病模型和作用机制

  • LSD 已被用作精神病的药理模型,尤其是在临床前研究中。它的作用机制主要由血清素能系统介导,LSD 在 5-HT2A 受体上充当部分激动剂,在 5-HT1A 受体上充当激动剂。较高剂量还会刺激多巴胺 D2 和 TAAR1 受体,影响腹侧被盖区 (De Gregorio 等人,2016)

2. 分析和药理表征

  • 研究集中于 LSD 及其类似物的全面分析表征,采用质谱、光谱和色谱等技术。这项研究有助于了解 LSD 的药理特性及其在临床环境中的潜在用途 (Brandt 等人,2017)

3. 代谢和检测

  • 已经进行研究以了解 LSD 的代谢,重点是识别和量化其代谢物。这对临床和法医毒理学至关重要,因为 LSD 会快速大量代谢成无活性代谢物,其检测窗口比母体化合物长 (Marta, 2019)

4. 精神病学中的治疗应用

  • LSD 已被研究其在精神病学研究中的潜在治疗应用。研究评估了其在酒精中毒治疗中的疗效,显示酒精滥用减少。这项研究表明其在心理治疗中的潜在用途,特别是对于治疗患有危及生命的疾病的患者的焦虑症 (Krebs & Johansen, 2012)

5. 神经影像学和意识研究

  • LSD 对大脑连接和意识的影响已成为近期神经影像学研究的主题。这些研究提供了 LSD 如何改变神经状态的见解,为理解和治疗心理健康障碍提供了潜在的应用 (Preller 等人,2019)

6. 心理治疗和情绪处理

  • 对 LSD 对情绪处理和社会行为影响的研究与其在心理治疗中的应用尤为相关。已发现 LSD 可以增强情感共情和社交能力,这可以支持其在心理治疗环境中的使用 (Dolder 等人,2016)

作用机制

LSD’s mechanism of action is pleiotropic, primarily mediated by the serotonergic system in the Dorsal Raphe, binding the 5-HT2A receptor as a partial agonist and 5-HT1A as an agonist . LSD also modulates the Ventral Tegmental Area, at higher doses, by stimulating dopamine D2, Trace Amine Associate receptor 1 (TAAR1) and 5-HT2A .

未来方向

There has been a resurgence of interest in potential therapeutic uses for LSD, such as for the treatment of alcoholism and depression . Further randomized controlled trials with larger sample size cohorts of patients with anxiety disorders are required to clearly define the effective regimens, safety profile, efficacy, and feasibility of LSD for the treatment of anxiety disorders .

属性

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMPRARIZOUKRO-JDQBHMBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Lysergic acid diethylamide bitartrate

CAS RN

32426-57-6
Record name Lysergide tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSERGIDE D-TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNP51KA7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Lysergic acid diethylamide bitartrate
Reactant of Route 2
d-Lysergic acid diethylamide bitartrate
Reactant of Route 3
d-Lysergic acid diethylamide bitartrate
Reactant of Route 4
d-Lysergic acid diethylamide bitartrate
Reactant of Route 5
d-Lysergic acid diethylamide bitartrate
Reactant of Route 6
d-Lysergic acid diethylamide bitartrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。